ARHGAP19 Human Pre-designed siRNA Set A

Cx43 Hemichannel Gap Junction Selectivity

Selective Cx43 hemichannel blocker. Inhibits via unique CT-CL disruption, preserving gap junctions. Ideal for cardio/neuro ischemia models, validated vs Gap26 in IPC. Standardized for reproducible research.

Molecular Formula C55H96N14O13
Molecular Weight 1161.45
CAS No. 1507930-57-5
Cat. No. B612437
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameARHGAP19 Human Pre-designed siRNA Set A
CAS1507930-57-5
SynonymsKQIEIKKFK
Molecular FormulaC55H96N14O13
Molecular Weight1161.45
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(C(C)CC)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CCCCN)N
InChIInChI=1S/C55H96N14O13/c1-5-33(3)45(69-51(77)40(25-27-44(71)72)65-54(80)46(34(4)6-2)68-50(76)39(24-26-43(61)70)62-47(73)36(60)20-10-14-28-56)53(79)64-38(22-12-16-30-58)48(74)63-37(21-11-15-29-57)49(75)67-42(32-35-18-8-7-9-19-35)52(78)66-41(55(81)82)23-13-17-31-59/h7-9,18-19,33-34,36-42,45-46H,5-6,10-17,20-32,56-60H2,1-4H3,(H2,61,70)(H,62,73)(H,63,74)(H,64,79)(H,65,80)(H,66,78)(H,67,75)(H,68,76)(H,69,77)(H,71,72)(H,81,82)/t33-,34-,36-,37-,38-,39-,40-,41-,42-,45-,46-/m0/s1
InChIKeyIEAKEKFIXUZWEH-PKMKMBMKSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Storage-20°C

Gap19 (CAS 1507930-57-5): A Selective Cx43 Hemichannel Blocker for Preclinical Cardioprotection and Neuroinflammation Research


(2S)-6-Amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-5-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]-5-oxopentanoyl]amino]-3-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]hexanoic acid, commonly designated Gap19 (CAS 1507930-57-5), is a nonapeptide mimetic derived from the cytoplasmic loop (CL) of Connexin 43 (Cx43) [1]. It functions as a potent and selective inhibitor of Cx43 hemichannels, distinguishing it from broad-spectrum gap junction and hemichannel blockers [1]. Its mechanism involves binding to the Cx43 C-terminus (CT), thereby preventing the intramolecular CT-CL interaction essential for hemichannel opening, while preserving gap junctional communication and other connexin/pannexin channel functions [1].

Why Gap19 (CAS 1507930-57-5) Cannot Be Replaced by Other Cx43-Targeting Peptides or Broad-Spectrum Channel Blockers


Substitution of Gap19 with other Cx43-targeting peptides (e.g., Gap26, Gap27, Peptide5) or traditional small-molecule inhibitors (e.g., carbenoxolone, flufenamic acid) introduces significant confounding variables. These alternatives either lack hemichannel/gap junction selectivity, inhibit non-target connexins and pannexins, or exhibit divergent binding kinetics and functional outcomes [1][2]. Gap19's unique, intracellularly-targeted mechanism of action—disruption of the CT-CL intramolecular interaction—affords a degree of Cx43 hemichannel specificity not shared by peptides targeting extracellular loops [1]. Furthermore, direct comparative data in cardioprotection models reveal that Gap19 maintains efficacy under ischemic preconditioning conditions where Gap26 fails, underscoring that these agents are not functionally interchangeable and that selection must be guided by quantitative, context-specific evidence [2].

Gap19 (CAS 1507930-57-5): Quantitative Differentiation Against Cx43-Targeting Peptide Comparators


Superior Hemichannel Selectivity: Gap19 Preserves Gap Junctional Communication vs. Gap26/Gap27

A fundamental differentiator for Gap19 is its exclusive inhibition of Cx43 hemichannels without affecting gap junction (GJ) channels. In contrast, Gap26 and Gap27 are known to inhibit both hemichannels and GJ channels [1][2]. Electrophysiological recordings in HeLa cells expressing Cx43 demonstrated that Gap19 (250 μM) reduced unitary hemichannel current to near-zero, whereas GJ coupling, measured by dual whole-cell patch clamp, remained unchanged [1]. This is in stark contrast to the non-selective profile of Gap26/27 [2]. The quantitative difference in selectivity is absolute (no GJ block for Gap19 vs. significant GJ block for Gap26/27), a critical factor for experimental designs aiming to isolate hemichannel-specific contributions.

Cx43 Hemichannel Gap Junction Selectivity Electrophysiology

Divergent Performance in Ischemic Preconditioning (IPC) Models: Gap19 Maintains Cardioprotection While Gap26 Fails

In an isolated perfused rat heart model of global ischemia, Gap19 reduced infarct size to 76.2 ± 2.7% of untreated controls [1]. Critically, when combined with an ischemic preconditioning (IPC) trigger, Gap19 maintained cardioprotection (60.9 ± 5.1% of control), whereas Gap26 not only failed to protect but actually abolished the protective effect of IPC (109.6 ± 7.8% of control) [1]. This demonstrates a functional divergence where Gap19 is compatible with IPC-induced signaling pathways, but Gap26 is antagonistic, likely due to differences in binding kinetics or site-specific effects [1].

Cardioprotection Ischemic Preconditioning Infarct Size Ex Vivo Heart

Mechanistic Differentiation: Unique Intracellular CT-CL Disruption vs. Extracellular Loop Binding of Gap26/Gap27/Peptide5

Gap19's mechanism is structurally distinct from that of Gap26, Gap27, and Peptide5. Gap19 binds to the C-terminus (CT) of Cx43, preventing its intramolecular interaction with the cytoplasmic loop (CL), which is required for hemichannel opening [1]. In contrast, Gap26 and Gap27 bind to the first (EL1) and second (EL2) extracellular loops of Cx43, respectively, while Peptide5 targets EL1 [2]. This fundamental difference in binding site translates to functional selectivity: extracellular loop binders (Gap26/Gap27/Peptide5) also inhibit gap junctions, whereas the intracellular CT-CL disruption by Gap19 spares gap junctional communication [1][2].

Mechanism of Action Cx43 C-Terminus Cytoplasmic Loop Peptide Binding

Connexin Specificity: Gap19 Spares Cx40 and Pannexin-1 Channels, a Limitation of Broad-Spectrum Blockers

Gap19 demonstrates high specificity for Cx43 hemichannels, exhibiting no inhibitory activity against Cx40 or pannexin-1 hemichannels [1]. This is a critical differentiator from commonly used small-molecule inhibitors like carbenoxolone, which non-selectively block Cx43, Cx40, and pannexin-1 channels [2]. Electrophysiological recordings in HeLa cells expressing Cx40 or Panx1 confirmed that Gap19 (up to 250 μM) does not alter channel activity, whereas carbenoxolone (100 μM) significantly inhibits all three channel types [1][2].

Cx40 Pannexin-1 Off-Target Effects Selectivity

Defined Research Applications of Gap19 (CAS 1507930-57-5) Based on Quantified Differentiation


Dissecting Hemichannel-Specific vs. Gap Junction-Mediated Signaling in Cardiac Ischemia/Reperfusion Injury

Gap19 is the tool of choice for in vitro (e.g., isolated cardiomyocyte hypoxia/reoxygenation) and ex vivo (e.g., Langendorff-perfused heart) models where the distinct contributions of Cx43 hemichannels and gap junctions to ischemia/reperfusion injury must be separated. Its exclusive hemichannel blockade, validated by its inability to alter gap junctional coupling [1], ensures that any observed cardioprotective effect (e.g., reduction in infarct size from 76.2% of control with Gap19 alone [2]) can be confidently attributed to hemichannel inhibition, a claim that cannot be made using Gap26 or Gap27 due to their dual inhibition [1].

Investigating Cx43 Hemichannel Role in Neuroinflammation and Astrocyte-Neuron Communication

For studies in primary astrocyte cultures or acute hippocampal slices examining ATP release, glutamate signaling, or inflammatory mediator secretion, Gap19 provides a Cx43-specific hemichannel blockade without affecting astrocytic gap junctional communication [1]. Its in vivo applicability as a TAT-conjugated peptide (TAT-Gap19) enabling brain penetration [1] further supports its use in preclinical models of neurological disease (e.g., stroke, neuropathic pain), where the confounding effects of broad-spectrum inhibitors (e.g., carbenoxolone) on Cx40/pannexin-1 channels would obscure data interpretation [2].

Validating Cx43 Hemichannel Gating Mechanisms via Biophysical and Kinetic Studies

Gap19 serves as a critical pharmacological probe for electrophysiological and biophysical studies of Cx43 hemichannel gating. Its unique action as a gating modifier that decreases main-state openings (≈217 pS) while increasing subconductance state transitions (≈80 pS) provides a distinct biophysical signature [1]. This is fundamentally different from pore-blocking agents. Researchers utilizing single-channel patch clamp or high-throughput automated analysis (e.g., HemiGUI software) can use Gap19 to validate Cx43 hemichannel identity and to probe the functional role of the CT domain in gating kinetics, an application not suitable for peptides like Gap26/Gap27 which also block gap junctions [2].

Ex Vivo Cardiac Preconditioning Studies Requiring Compatibility with IPC Signaling

In isolated heart models employing ischemic preconditioning (IPC) protocols, Gap19 is the only Cx43 hemichannel blocker among the 'Gap' peptide family that maintains cardioprotective efficacy without antagonizing the beneficial effects of IPC. As shown in direct comparative studies, Gap26 completely abrogates IPC-induced protection (109.6% of control infarct size), whereas Gap19 preserves it (60.9% of control) [1]. Therefore, any investigation into the intersection of hemichannel activity and endogenous cardioprotective signaling pathways necessitates the use of Gap19 to avoid confounding pharmacological antagonism.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for ARHGAP19 Human Pre-designed siRNA Set A

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.